1-[(oxiran-2-yl)methyl]-1H-indole
Description
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(oxiran-2-ylmethyl)indole |
InChI |
InChI=1S/C11H11NO/c1-2-4-11-9(3-1)5-6-12(11)7-10-8-13-10/h1-6,10H,7-8H2 |
InChI Key |
LDCGJHXNODDHOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(oxiran-2-yl)methyl]-1H-indole can be achieved through several methods. One common approach involves the reaction of indole with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of this compound as the primary product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-N-Glycidylindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, where nucleophiles such as amines or thiols replace the epoxide ring, forming substituted indole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives.
Scientific Research Applications
Synthesis of 1-[(oxiran-2-yl)methyl]-1H-indole
The synthesis of this compound typically involves multiple steps:
- Formation of the Indole Core : The indole structure can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
- Introduction of the Oxirane Ring : The oxirane ring is introduced via a reaction with epichlorohydrin under basic conditions, such as using sodium hydroxide.
Chemical Properties and Reactions
This compound can undergo various chemical reactions that expand its utility:
| Reaction Type | Description |
|---|---|
| Oxidation | The oxirane ring can be oxidized to form diols. |
| Reduction | Reduction can yield hydrogenated derivatives of the indole core. |
| Substitution | The compound can participate in substitution reactions with nucleophiles like amines and thiols. |
Biological Activities
The unique structure of this compound allows it to interact with biological targets, making it valuable in medicinal chemistry:
Anticancer Activity
Recent studies have shown that derivatives of indole compounds exhibit significant anticancer properties. For example, research on related indole derivatives demonstrated their effectiveness against various cancer cell lines, including HCT-116 (colon cancer) and others like lung and breast cancer cells .
Industrial Applications
In industry, this compound serves as a precursor for synthesizing specialty chemicals and materials. Its applications include:
- Development of new pharmaceuticals.
- Use in the production of polymers and resins due to its unique chemical structure.
Case Study 1: Anticancer Research
A study evaluated the anticancer effects of synthesized indole derivatives against HCT-116 cell proliferation. The results indicated a significant reduction in cell viability, suggesting potential therapeutic applications in cancer treatment .
Case Study 2: Material Science
Research has focused on using this compound as a building block in synthesizing novel materials with enhanced properties. The compound's ability to form cross-linked structures makes it suitable for creating durable polymers .
Mechanism of Action
The mechanism of action of 1-[(oxiran-2-yl)methyl]-1H-indole involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine-Substituted Indoles
Compounds such as 5-iodo-1-(piperidin-1-ylmethyl)-1H-indole (11) and 5-methoxy-1-(piperidin-1-ylmethyl)-1H-indole (13) () share a similar N-alkylated indole structure but replace the epoxide with a piperidine moiety. These compounds were synthesized via nucleophilic substitution or reductive amination, achieving yields of 65–85%, with Rf values ranging from 0.35 to 0.55 (hexane/ethyl acetate systems) . In contrast, the synthesis of 1-[(oxiran-2-yl)methyl]-1H-indole derivatives requires epoxidation or aldehyde-epoxide coupling, which may involve harsher conditions (e.g., 100°C, solvent-free reactions; ).
Aromatic and Heteroaromatic Substituents
These compounds are typically synthesized via alkylation or cycloalkylation under phase-transfer conditions . The epoxide-containing analog, however, offers greater electrophilicity, enabling reactions with nucleophiles like amines or thiols, as demonstrated in its conversion to amino alcohols .
Enzyme Inhibition and Receptor Antagonism
Indole derivatives such as 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole () show inhibitory activity against β-secretase (BACE1; IC₅₀ = 19.66–21.88 mM) and cholinesterases, attributed to their sulfonyl and piperazine pharmacophores .
Toxicity Profiles
Synthetic cannabinoids like 1-pentyl-3-(4-methoxybenzoyl)indole (RCS-4) and JWH-122 () highlight the toxicity risks associated with certain indole derivatives, leading to their classification as controlled substances .
Data Tables
Table 1: Comparison of Key Indole Derivatives
*Yield varies with reaction conditions (e.g., iodine catalysis vs. solvent-free).
Q & A
Q. What are the common synthetic routes for preparing 1-[(oxiran-2-yl)methyl]-1H-indole, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves alkylation of indole with epichlorohydrin or its derivatives. A validated method includes reacting 1H-indole-3-carbaldehyde with oxiran-2-ylmethyl groups under basic conditions (e.g., NaH in DMF), followed by epoxide ring stabilization using anhydrous solvents . Key parameters for yield optimization include temperature control (40–60°C), exclusion of moisture, and stoichiometric excess of the alkylating agent. Post-synthesis purification via column chromatography (cyclohexane/EtOAc gradients) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- NMR : and NMR are critical for confirming substitution patterns (e.g., indole C-3 vs. N-alkylation). For example, the oxiran-2-ylmethyl group shows distinct signals at δ 3.8–4.2 ppm (CH) and δ 2.6–3.0 ppm (epoxide protons) .
- X-ray crystallography : SHELX programs are widely used for refining crystal structures, particularly for resolving ambiguities in epoxide ring geometry. Data collection at low temperatures (113 K) minimizes thermal motion artifacts .
- HRMS : High-resolution mass spectrometry confirms molecular formula accuracy (e.g., [M+Na] peaks) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound derivatives?
Discrepancies often arise from dynamic effects (e.g., epoxide ring puckering) or solvent-dependent conformational changes. Methodological steps include:
- Dynamic NMR : Variable-temperature studies to identify exchange broadening in epoxide protons .
- DFT calculations : Comparing computed chemical shifts (using B3LYP/6-31G* basis sets) with experimental data. For instance, deviations >0.3 ppm may indicate unaccounted steric strain .
- Cross-validation : Correlating crystallographic bond lengths/angles (from SHELXL-refined structures) with NMR-derived spatial arrangements .
Q. What strategies are employed to analyze the stereochemical outcomes of epoxide ring-opening reactions in this compound derivatives?
Stereoselective ring-opening (e.g., with amines or nucleophiles) is assessed via:
- Chiral HPLC : To separate enantiomers of products like amino alcohols .
- X-ray crystallography : Resolving absolute configuration using anomalous dispersion (e.g., Cu Kα radiation) .
- Kinetic studies : Monitoring reaction progress under varying pH and solvent polarity to identify rate-determining steps .
Q. In crystallographic studies of this compound complexes, how do researchers address challenges in data refinement and model validation?
- Twinned data : SHELXL’s TWIN/BASF commands correct for twin domains, common in epoxide-containing crystals .
- Disorder modeling : Partial occupancy refinement for flexible oxiran-2-ylmethyl groups .
- Validation tools : PLATON’s ADDSYM checks for missed symmetry, while R/wR residuals <5% ensure model reliability .
Methodological Notes
- Synthesis Optimization : Use anhydrous conditions and inert atmospheres to prevent epoxide hydrolysis .
- Data Interpretation : Combine spectroscopic, computational, and crystallographic data to resolve structural ambiguities .
- Advanced Techniques : Leverage SHELX for high-precision refinement and DFT for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
